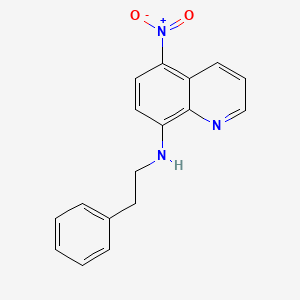
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide, also known as DMDEE, is a chemical compound that has been extensively studied for its potential use in scientific research. DMDEE is a diamide derivative of ethylenediamine and is a white crystalline powder that is soluble in water and organic solvents.
作用机制
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide acts as a positive allosteric modulator of nicotinic acetylcholine receptors. It binds to a specific site on the receptor and enhances the response to acetylcholine. This results in an increase in the release of neurotransmitters such as dopamine, which can lead to improved cognitive function.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has been found to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine, which can lead to improved cognitive function and memory. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has also been found to have antioxidant properties, which can protect against oxidative stress and neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide is that it is a highly selective modulator of nicotinic acetylcholine receptors. This means that it can be used to study the specific effects of these receptors on cognitive function and memory. However, one limitation of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide is that it can be difficult to work with due to its low solubility in water and organic solvents.
未来方向
There are several future directions for N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide research. One area of interest is the potential use of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have neuroprotective effects, which could make it a promising candidate for the development of new treatments for these diseases. Another area of interest is the study of the long-term effects of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide on cognitive function and memory. Further research is needed to determine the safety and efficacy of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide for these applications.
Conclusion
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide is a promising compound that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which can lead to improved cognitive function and memory. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has several biochemical and physiological effects and has been found to have antioxidant properties. While there are some limitations to working with N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide, there are several future directions for research, including the potential use of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide in the treatment of neurodegenerative diseases and the study of its long-term effects on cognitive function and memory.
合成方法
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized by reacting 2,4-dichlorobenzyl chloride with 2-methoxyethylamine in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethylenediamine to form N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide. The purity of the final product can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has also been found to increase the density of nicotinic acetylcholine receptors in the brain, which can lead to improved memory and learning abilities.
属性
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-19-5-4-15-11(17)12(18)16-7-8-2-3-9(13)6-10(8)14/h2-3,6H,4-5,7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSYEWIVBMIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)
![6,7-dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione](/img/structure/B4958634.png)
![benzyl 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4958638.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4958651.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)


![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylacetamide](/img/structure/B4958671.png)
![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4958696.png)
![6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4958703.png)
![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4958705.png)
![1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4958709.png)
